molecular formula C7H15N3O B3290026 1-[2-(Dimethylamino)ethyl]-2-imidazolidinone CAS No. 86273-87-2

1-[2-(Dimethylamino)ethyl]-2-imidazolidinone

Cat. No. B3290026
CAS RN: 86273-87-2
M. Wt: 157.21 g/mol
InChI Key: IZTCZQMZTUCZAS-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-2-imidazolidinone , also known as DMAEI , is a methacrylic acid derivative . It serves as a monomer in the production of polymers with diverse applications. One of its common uses lies in the creation of cationic polymers , which possess high charges and find utility as flocculants, coagulants, dispersants, and stabilizers .


Molecular Structure Analysis

DMAEI features an imidazolidinone ring with a dimethylaminoethyl side chain. The molecular formula is C8H15NO2 , and its molecular weight is 157.21 g/mol . The compound exhibits a liquid form and has a refractive index of n20/D 1.439 .


Chemical Reactions Analysis

DMAEI can participate in various chemical reactions, including polymerization . When used as a monomer, it contributes to the formation of polymeric materials with tailored properties. Copolymerization with other monomers allows for the design of materials suitable for specific applications .


Physical And Chemical Properties Analysis

  • Refractive Index : The refractive index at n20/D is 1.439 .

Mechanism of Action

DMAEI’s mechanism of action primarily depends on its role within polymers. As a cationic monomer, it contributes to the overall charge distribution and interactions within the polymer matrix. Its presence influences properties such as solubility, stability, and reactivity .

Safety and Hazards

  • Safety Precautions : Handle with care due to its reactivity and potential hazards associated with monomers .

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-9(2)5-6-10-4-3-8-7(10)11/h3-6H2,1-2H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTCZQMZTUCZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Dimethylamino)ethyl]imidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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